Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)butanoate
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Overview
Description
Spiro[chromane-2,4′-piperidine]-4(3H)-one is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations .
Molecular Structure Analysis
The addition of a spiro junction at the C2 position of the chroman-4-one molecule caused a significant change in the structure of the molecule, which led to a potentially beneficial change in the chemical and medicinal characteristics of the molecule .
Scientific Research Applications
Synthesis and Chemical Reactivity
- Formation of Novel Derivatives : The reaction of malononitrile or ethyl cyanoacetate with 3-phencylideneoxindoles in ethanol, in the presence of piperidine, leads to novel oxaspiro[indoline] derivatives, showcasing the compound's utility in synthesizing complex molecular structures (Xie, Sun, & Yan, 2014).
- Ester Derivatives and Optical Properties : Synthesis of new compounds, including ester derivatives of isothiazolo[4,5-b]pyridine, reveals their potential biological activity and the study of their fluorescence properties, indicating applications in bioactive molecule development (Krzyżak, Śliwińska, & Malinka, 2015).
- Polyfunctional Pyrazolyl Substituted and Pyrazolofused Pyridines : Demonstrates the versatility of ethyl 2-cyano-3-(pyrazol-4-yl)acrylate in forming polyfunctional pyrazolyl-substituted monocyclic pyridines, highlighting the potential for creating diverse organic molecules (Latif, Rady, & Döupp, 2003).
Material Science and Biomedical Applications
- Ion Exchange Membranes : Poly(arylene piperidinium)s devoid of alkali-sensitive aryl ether bonds show excellent alkaline stability and conductivity, suitable for anion exchange membranes in alkaline fuel cells, indicating the potential of related compounds in energy technology (Olsson, Pham, & Jannasch, 2018).
- Biodegradation of Gasoline Oxygenates : Research on propane-oxidizing bacteria's ability to degrade gasoline oxygenates like methyl tert-butyl ether and ethyl tert-butyl ether showcases the environmental applications of related chemical processes (Steffan et al., 1997).
Mechanism of Action
Mode of Action
It is believed that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes
Biochemical Pathways
Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate is thought to affect various biochemical pathways due to its complex structure and potential interactions with multiple targets . The exact pathways and their downstream effects are still under investigation.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Action Environment
The action, efficacy, and stability of Ethyl 4-oxo-4-(4-oxospiro[chroman-2,4’-piperidin]-1’-yl)butanoate can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or substances .
Future Directions
In the recent past, spiro[chromane-2,4′-piperidine]-4(3H)-one-derived compounds have been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules . This suggests that there is a promising future for the development and application of these compounds in the field of medicinal chemistry.
properties
IUPAC Name |
ethyl 4-oxo-4-(4-oxospiro[3H-chromene-2,4'-piperidine]-1'-yl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-2-24-18(23)8-7-17(22)20-11-9-19(10-12-20)13-15(21)14-5-3-4-6-16(14)25-19/h3-6H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDZIQXMWANDLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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